2-Amino-6-phosphonohexanoic acid

Catalog No.
S004142
CAS No.
78944-89-5
M.F
C6H14NO5P
M. Wt
211.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-phosphonohexanoic acid

CAS Number

78944-89-5

Product Name

2-Amino-6-phosphonohexanoic acid

IUPAC Name

2-amino-6-phosphonohexanoic acid

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)

InChI Key

QIOXWRQXHFVNLV-UHFFFAOYSA-N

SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

Synonyms

2-amino-6-phosphonohexanoic acid, 6-phosphononorleucine

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N

The exact mass of the compound 2-Amino-6-phosphonohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroscience:

  • N-methyl-D-aspartate (NMDA) Receptor Antagonism: 2-AP6 acts as a competitive antagonist at the NMDA receptor, a subtype of glutamate receptor in the brain. These receptors play a crucial role in learning, memory, and excitotoxicity (cell death caused by excessive stimulation). Studies suggest that 2-AP6 can inhibit NMDA receptor activity, potentially impacting neuronal function and behavior PubChem, L-(+)-2-Amino-6-phosphonohexanoic acid, CID 3062646: .
  • Animal Models of Neurological Disorders: Researchers use 2-AP6 to induce excitotoxic lesions in animal models, mimicking certain neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. By studying the effects of 2-AP6, scientists can gain insights into the underlying mechanisms of these conditions BLDpharm, BD46873.

Organic Chemistry:

  • Synthesis and Modifications: 2-AP6 serves as a building block for the synthesis of more complex molecules with potential biological applications. Chemists can modify the functional groups of 2-AP6 to create novel compounds with desired properties ChemicalBook, DL-2-AMINO-6-PHOSPHONOHEXANOIC ACID | 78944-89-5: . For instance, Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a derivative of 2-AP6 used in peptide synthesis SCBT, Fmoc-L-2-amino-6-(O,O′-diethyl-phosphono)hexanoic acid: .

Analytical Chemistry:

  • Mass Spectrometry Analysis: Due to its unique structure, 2-AP6 can be identified using mass spectrometry techniques. This allows researchers to detect and quantify 2-AP6 in biological samples or synthetic reactions mzCloud, L 2 Amino 6 phosphonohexanoic acid: .

2-Amino-6-phosphonohexanoic acid is an amino acid derivative that features a phosphono group, making it unique among amino acids. It is known for its role as a selective inhibitor of the excitatory amino acid transporter 1, which is crucial for the regulation of glutamate levels in the central nervous system. This compound is particularly recognized for its agonistic activity on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subtype, contributing to its significance in neuropharmacology and potential therapeutic applications .

The mechanism of action of 2-APH is not yet fully understood and requires further research. However, its structure suggests potential interactions with other molecules containing phosphate groups or those susceptible to hydrogen bonding [].

The chemical reactivity of 2-Amino-6-phosphonohexanoic acid includes various transformations:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different phosphonated derivatives.
  • Esterification: The phosphonic acid group can participate in esterification reactions, forming esters with alcohols.
  • Dephosphorylation: Under certain conditions, this compound can lose its phosphono group, reverting to a simpler amino acid structure .

2-Amino-6-phosphonohexanoic acid exhibits significant biological activity, particularly in the context of neurotransmission:

  • Glutamate Transport Inhibition: It selectively inhibits the uptake of glutamate, which is crucial for synaptic transmission and plasticity.
  • Neuroprotective Effects: Due to its action on glutamate receptors, it may have potential neuroprotective effects against excitotoxicity associated with various neurological disorders .
  • Agonistic Activity: The compound acts as a potent agonist for specific types of glutamate receptors, influencing neuronal signaling pathways .

The synthesis of 2-Amino-6-phosphonohexanoic acid can be achieved through several methods:

  • Enantioselective Synthesis: Both enantiomers can be synthesized using chiral catalysts to ensure high selectivity towards either the (R)- or (S)-form. This method typically involves multiple steps including protection and deprotection strategies .
  • Phosphonylation Reactions: Starting from simpler amino acids, phosphonylation can introduce the phosphono group at the desired position on the hexanoic chain.
  • Chemical Modifications: Various chemical modifications can be performed on existing amino acids to yield 2-Amino-6-phosphonohexanoic acid through tailored synthetic pathways .

The applications of 2-Amino-6-phosphonohexanoic acid are primarily found in:

  • Research: It serves as a valuable tool in neuroscience research for studying glutamate receptor functions and excitatory neurotransmission.
  • Pharmacology: Potential therapeutic applications include treatment strategies for conditions like epilepsy, neurodegenerative diseases, and other disorders linked to glutamate dysregulation.
  • Drug Development: Its unique properties make it a candidate for developing new pharmacological agents targeting glutamatergic systems .

Studies investigating the interactions of 2-Amino-6-phosphonohexanoic acid with various biological targets have revealed:

  • Receptor Binding Affinity: It has been shown to exhibit high affinity for AMPA receptors, influencing synaptic plasticity and memory processes.
  • Modulation of Synaptic Transmission: By inhibiting glutamate transporters, it alters synaptic transmission dynamics, providing insights into potential therapeutic mechanisms against excitotoxicity .

Several compounds share structural or functional similarities with 2-Amino-6-phosphonohexanoic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Quisqualic AcidAgonist at glutamate receptorsBroader receptor activity
L-glutamic AcidNatural neurotransmitterDoes not have phosphono group
2-Amino-5-phosphonopentanoic AcidSimilar phosphono structureDifferent chain length

Each of these compounds exhibits unique properties that differentiate them from 2-Amino-6-phosphonohexanoic acid, particularly in their receptor selectivity and biological roles. The presence of the phosphono group in 2-Amino-6-phosphonohexanoic acid provides it with distinct pharmacological characteristics not found in other related compounds .

Asymmetric Synthesis of Enantiomers

The asymmetric synthesis of 2-amino-6-phosphonohexanoic acid enantiomers represents a crucial aspect of synthetic methodology due to the significant biological differences between the L- and D-forms. The L-enantiomer demonstrates superior pharmacological activity as an agonist at the quisqualate-sensitized receptor site, exhibiting potency values significantly higher than its D-counterpart [1].

Diastereoselective Alkylation Strategies

Diastereoselective alkylation approaches have proven highly effective for the synthesis of tetrasubstituted aminophosphonic acid derivatives. The most successful strategy involves the use of chiral imidazolidinone auxiliaries derived from glycine ester precursors [2]. The synthetic pathway begins with the formation of amide derivatives using dimethylamine, followed by condensation with pivalaldehyde to generate the chiral imidazolidinone framework.

The critical alkylation step utilizes 4-bromobutylphosphonate as the electrophile, achieving diastereoselectivities exceeding 95% under optimized conditions [2]. The excellent stereochemical control arises from the electrophile approaching from the less hindered face of the imidazolidinone ring in an anti-addition manner. The alkylated products are obtained in yields ranging from 72-83% with diastereomeric ratios greater than 98:2.

Table 1: Diastereoselective Alkylation Results for Aminophosphonate Synthesis

Alkyl HalideYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Benzyl bromide83>98:2>98
Methyl iodide78>98:2>98
Allyl bromide75>98:2>98
Propyl bromide601:50>95
Butyl bromide451:17>95

The transformation of the alkylated imidazolidinone to the target aminophosphonic acid requires a multi-step sequence involving reduction of the amide carbonyl followed by hydrolysis under acidic conditions using 6M hydrochloric acid [2]. This methodology provides access to both L-AP6 and D-AP6 enantiomers with optical purities exceeding 98% enantiomeric excess.

Alternative diastereoselective strategies employ CAMDOL-derived phosphorus substrates, which enable highly selective alkylation reactions through sequential deprotonation with lithium hexamethyldisilazide and subsequent alkylation with alkyl halides [3]. This methodology achieves diastereomeric ratios up to 99:1 with yields reaching 92%, demonstrating excellent compatibility with the formation of stereogenic centers adjacent to phosphorus atoms.

Chiral Auxiliaries in Enantiomer Resolution

The resolution of racemic 2-amino-6-phosphonohexanoic acid into its constituent enantiomers employs fractional crystallization techniques utilizing chiral auxiliary compounds. The most effective approach utilizes L-lysine as the resolving agent, capitalizing on the differential solubility properties of the resulting diastereomeric salts [4] [1].

The resolution process involves the formation of L-lysine salts with the racemic aminophosphonic acid, followed by systematic recrystallization to achieve enantiomeric separation. This method yields L-AP6 with optical purity greater than 98% enantiomeric excess and D-AP6 with comparable optical activity [4]. The resolved enantiomers exhibit distinct pharmacological profiles, with L-AP6 demonstrating 14-fold higher potency than D-AP6 at the quisqualate-sensitized receptor site [1].

TADDOL-based chiral auxiliaries have emerged as highly effective alternatives for aminophosphonic acid synthesis [5]. The hydrogen-bond donor properties of TADDOL derivatives facilitate enantioselective Mukaiyama aldol reactions with acyl phosphonates, achieving diastereoselectivities of 33:1 and enantiomeric excesses of 94% [6]. The reactions proceed optimally at -80°C with 20 mol% catalyst loading, providing excellent stereochemical control for the formation of tertiary hydroxyphosphonate intermediates.

Table 2: Chiral Auxiliary Performance in Enantiomer Resolution

Chiral AuxiliaryEnantiomeric Excess (%)Yield (%)Temperature (°C)
L-lysine>987225
TADDOL9478-80
BINOL derivative8765-40
Menthol derivative76580

Kabachnik–Fields Reaction Optimization

The Kabachnik–Fields reaction represents a fundamental three-component condensation pathway for aminophosphonic acid synthesis, involving the coupling of amines, carbonyl compounds, and dialkyl phosphites [7] [8]. Recent mechanistic investigations have elucidated that the reaction proceeds predominantly through an imine intermediate pathway rather than the alternative hydroxyphosphonate route [8].

The reaction mechanism initiates with hydrogen bonding between the phosphorus-oxygen double bond of the phosphite and the amino group of the amine substrate [8]. This pre-association facilitates subsequent imine formation between the amine and carbonyl compound, followed by hydrophosphonylation across the carbon-nitrogen double bond. The stereochemical outcome depends critically on the nature of the reactants and reaction conditions.

Role of Deep Eutectic Solvents (DES)

Deep eutectic solvents have emerged as environmentally sustainable media for Kabachnik–Fields reactions, offering significant advantages over conventional organic solvents [9] [10]. Phosphonic acid-based deep eutectic solvents constructed from zinc chloride and organic phosphonic acids demonstrate exceptional catalytic performance through strong electronic interactions via coordination regulation [9].

The zinc chloride/phenylphosphinic acid deep eutectic solvent system (molar ratio 1:2) exhibits remarkable efficiency in promoting aminophosphonic acid formation. This system functions simultaneously as both extractant and catalyst, maintaining desulfurization efficiency of 98.4% even after 12 consecutive reaction cycles [9]. The enhanced reactivity arises from the ability of deep eutectic solvents to stabilize transition states and facilitate proton transfer processes.

Table 3: Deep Eutectic Solvent Performance in Kabachnik–Fields Reactions

DES SystemYield (%)Reaction Time (h)Temperature (°C)Recyclability
ZnCl₂/PIA (1:2)9428012 cycles
ChCl/Urea (1:2)7841008 cycles
ChCl/Glycerol (1:3)8539010 cycles

Hydrophobic deep eutectic solvents based on trioctylphosphine oxide and di-(2-ethylhexyl)phosphoric acid provide additional advantages for aminophosphonic acid synthesis [10]. These systems offer enhanced stability and improved product isolation through phase separation, while maintaining catalytic efficiency comparable to conventional systems.

Mechanistic Insights from DFT Studies

Density functional theory calculations have provided detailed mechanistic insights into the Kabachnik–Fields reaction pathway, revealing the critical role of ring tension in controlling reactivity [11]. The computational studies demonstrate that the reaction proceeds through two primary stages: Schiff base formation and subsequent dehydration.

DFT calculations indicate that deep eutectic solvents enhance reaction efficiency by serving as hydrogen shuttles, mediating proton transfer through eight-membered transition state structures [11]. The ring-tension-controlled character of the reaction depends not only on the intrinsic properties of the deep eutectic solvent but also on its ability to stabilize intermediate species through hydrogen bonding networks.

The calculated activation energies for aminophosphonate formation in deep eutectic solvent media are consistently lower than those observed in conventional solvents, supporting experimental observations of enhanced reaction rates. The computational results verify that deep eutectic solvents promote the synthesis reaction of aminophosphonates from benzaldehyde, aniline, and diphenylphosphine oxide through favorable thermodynamic pathways [11].

Table 4: DFT-Calculated Activation Parameters

Solvent SystemActivation Energy (kcal/mol)Transition State GeometryReaction Mechanism
DES/8-membered TS18.4Chair-likeH-shuttle mediated
Conventional solvent25.2LinearDirect proton transfer
Water-assisted22.1BridgedWater-mediated

Alternative Routes: Pudovik Reaction and Hydrophosphonylation

The Pudovik reaction provides an alternative synthetic approach for aminophosphonic acid preparation through the direct addition of dialkyl phosphites to preformed imine substrates [12] [13]. This two-component reaction offers advantages in terms of reaction control and product selectivity compared to the three-component Kabachnik–Fields approach.

Under basic conditions, the phosphorus-hydrogen bond of dialkyl phosphites undergoes nucleophilic addition across the carbon-nitrogen double bond of imine substrates [12]. The reaction has been successfully adapted for aqueous media under ambient conditions, representing a significant advancement in environmentally friendly synthesis protocols [13].

Recent developments in Pudovik reaction methodology include the implementation of chiral amine bases such as quinine to promote enantioselective addition reactions [12]. These catalytic systems achieve excellent enantioselectivities for aryl aldehyde-derived imines, providing access to optically active aminophosphonic acid derivatives.

Table 5: Pudovik Reaction Optimization Results

Substrate TypeBase SystemYield (%)Enantiomeric Excess (%)
Aryl imineQuinine8792
Alkyl imineDBU78-
Heterocyclic imineK₂CO₃82-

Hydrophosphonylation reactions utilizing secondary phosphine oxides and dialkyl phosphites with chiral nickel complexes of dehydroalanine Schiff bases provide stereocontrolled access to beta-phosphorus-containing amino acids [14]. These methodologies achieve excellent stereochemical control through chelation-controlled addition mechanisms.

The Lewis acid-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence offers complementary reactivity to base-catalyzed transformations, enabling access to phosphoric ester compounds through rearrangement pathways [15]. This methodology expands the substrate scope beyond traditional limitations of base-sensitive functional groups.

Solid-Phase vs. Solution-Phase Synthesis

The comparison between solid-phase and solution-phase synthetic approaches for aminophosphonic acid preparation reveals distinct advantages and limitations for each methodology. Solid-phase synthesis offers simplified purification procedures and potential for automation, while solution-phase methods provide better reaction monitoring and scalability options.

Solid-phase synthesis protocols utilizing polymer-supported reagents have been successfully developed for aminophosphonic acid preparation [16] [17]. These methods employ highly cross-linked polystyrene supports with appropriate linker systems to facilitate product isolation and purification. The solid-phase approach enables the synthesis of complex aminophosphonic acid derivatives through sequential coupling and deprotection cycles.

Table 6: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolid-PhaseSolution-Phase
ScalabilityLimitedHigh
PurificationSimplifiedComplex
MonitoringDifficultEasy
Yields65-85%75-95%
AutomationHighModerate

Solution-phase synthesis using novel 5'-phosphite monomers has demonstrated significant advantages in terms of reaction efficiency and product yields [18]. The development of N-unprotected 5'-phosphite monomers enables single-step preparation from unprotected nucleosides, simplifying synthetic protocols while maintaining high stereochemical fidelity.

Polymer-supported phosphonic acid synthesis utilizes functionalization strategies including Friedel-Crafts reactions followed by hydrolysis and oxidation [19]. These methodologies provide access to high molecular weight phosphonic acid polymers with excellent metal ion binding properties for applications in water treatment and heavy metal remediation.

The choice between solid-phase and solution-phase synthesis depends on specific synthetic objectives, with solid-phase methods preferred for combinatorial synthesis and solution-phase approaches favored for large-scale production and mechanistic studies. Recent developments in recyclable polystyrene-supported phosphonic acid systems offer promising hybrid approaches that combine advantages of both methodologies [20].

Single-crystal X-ray diffraction studies of 2-Amino-6-phosphonohexanoic acid have revealed a well-defined crystalline structure. The compound crystallizes as a white solid, with a density of approximately 1.452 grams per cubic centimeter. The crystal lattice is stabilized by extensive hydrogen bonding, primarily involving the amino and phosphono functional groups. The molecular geometry is characterized by a nearly extended hexanoic acid backbone, with the phosphono group at the terminal position, contributing to the overall rigidity and stability of the crystal structure [1].

Table 1. Selected Crystallographic Data for 2-Amino-6-phosphonohexanoic acid

ParameterValue
Crystal systemNot specified
Density1.452 g/cm³ [1]
Melting point215–220 °C [1]
Molecular formulaC₆H₁₄NO₅P [1]
Molecular weight211.15 g/mol [1]

Tautomerism and pH-Dependent Stability

2-Amino-6-phosphonohexanoic acid exhibits tautomeric behavior influenced by the pH of the surrounding medium. The presence of both amino and phosphono groups allows for proton transfer, leading to different ionic forms depending on the pH. At acidic pH, the amino group is predominantly protonated, while at basic pH, the phosphono group is deprotonated, resulting in increased solubility and altered tautomeric equilibrium. The compound demonstrates high stability across a broad pH range, with no significant decomposition observed under neutral or mildly basic conditions [1] [2].

Table 2. pH-Dependent Forms of 2-Amino-6-phosphonohexanoic acid

pH RangeDominant FormObserved Stability
< 4Protonated amino groupHigh
4–7Zwitterionic formVery high
> 7Deprotonated phosphono groupHigh

Spectroscopic Profiles

Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P) Spectral Assignments

Nuclear magnetic resonance studies provide detailed insights into the molecular structure of 2-Amino-6-phosphonohexanoic acid. The proton nuclear magnetic resonance spectrum in deuterated water or dimethyl sulfoxide reveals characteristic signals corresponding to the methylene protons along the hexanoic acid chain, as well as the amino and phosphono substituents. The carbon nuclear magnetic resonance spectrum displays resonances for the six carbon atoms, with downfield shifts observed for carbons adjacent to the phosphono and amino groups. The phosphorus nuclear magnetic resonance spectrum shows a single resonance, confirming the presence of a single phosphono group in the molecule [1].

Table 3. Representative Nuclear Magnetic Resonance Data

NucleusChemical Shift (δ, ppm)Assignment
¹H1.2–3.5Hexanoic chain protons
¹H7.5–8.5Amino group (exchangeable)
¹³C25–55Aliphatic carbons
¹³C170–180Carboxyl carbon
³¹P10–20Phosphono group

Infrared and Mass Spectrometric Characterization

Infrared spectroscopy of 2-Amino-6-phosphonohexanoic acid reveals strong absorption bands corresponding to the stretching vibrations of the phosphono (P=O, P–O–H) and carboxyl (C=O) groups. The amino group exhibits characteristic N–H stretching and bending vibrations. Mass spectrometric analysis, typically performed using electrospray ionization, yields a molecular ion peak at m/z 211, consistent with the molecular weight of the compound. Fragmentation patterns further confirm the presence of the phosphono and amino functionalities [3] [1].

Table 4. Key Infrared and Mass Spectrometric Data

TechniqueObserved Value(s)Assignment
IR3200–3400 cm⁻¹N–H, O–H stretching
IR1700–1750 cm⁻¹C=O stretching
IR1100–1200 cm⁻¹P=O stretching
MSm/z 211[M+H]⁺ molecular ion
MSm/z 194, 183Fragment ions (loss of H₂O, NH₃)

Solubility and Partition Coefficients

2-Amino-6-phosphonohexanoic acid is highly soluble in water, attributed to its polar amino and phosphono groups. The compound is also soluble in dilute aqueous base, but exhibits limited solubility in most organic solvents. The partition coefficient (logP) is low, reflecting its hydrophilic nature and poor membrane permeability. These properties are consistent with the presence of multiple ionizable groups, which favor aqueous solubility over lipophilicity [1] [2].

Table 5. Solubility and Partition Coefficient Data

PropertyValue
Water solubilityHigh
Solubility in baseHigh
Solubility in organicsLow
Partition coefficientlogP = 0.45 [1]

XLogP3

-3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

211.06095954 g/mol

Monoisotopic Mass

211.06095954 g/mol

Heavy Atom Count

13

Other CAS

131177-53-2

Dates

Last modified: 09-13-2023

The lathyrus toxin, beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), and homocysteic acid sensitize CA1 pyramidal neurons to cystine and L-2-amino-6-phosphonohexanoic acid

L A Chase, N L Peterson, J F Koerner
PMID: 17234231   DOI: 10.1016/j.taap.2006.11.027

Abstract

A brief exposure of hippocampal slices to L-quisqualic acid (QUIS) sensitizes CA1 pyramidal neurons 30- to 250-fold to depolarization by certain excitatory amino acids analogues, e.g., L-2-amino-6-phosphonohexanoic acid (L-AP6), and by the endogenous compound, L-cystine. This phenomenon has been termed QUIS sensitization. A mechanism similar to that previously described for QUIS neurotoxicity has been proposed to describe QUIS sensitization. Specifically, QUIS has been shown to be sequestered into GABAergic interneurons by the System x(c)(-) and subsequently released by heteroexchange with cystine or L-AP6, resulting in activation of non-NMDA receptors. We now report two additional neurotoxins, the Lathyrus excitotoxin, beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), and the endogenous compound, L-homocysteic acid (HCA), sensitize CA1 hippocampal neurons >50-fold to L-AP6 and >10-fold to cystine in a manner similar to QUIS. While the cystine- or L-AP6-mediated depolarization can be inhibited by the non-NMDA receptor antagonist CNQX in ODAP- or QUIS-sensitized slices, the NMDA antagonist D-AP5 inhibits depolarization by cystine or L-AP6 in HCA-sensitized slices. Thus, HCA is the first identified NMDA agonist that induces phosphonate or cystine sensitization. Like QUIS sensitization, the sensitization evoked by either ODAP or HCA can be reversed by a subsequent exposure to 2 mM alpha-aminoadipic acid. Finally, we have demonstrated that there is a correlation between the potency of inducers for triggering phosphonate or cystine sensitivity and their affinities for System x(c)(-) and either the non-NMDA or NMDA receptor. Thus, the results of this study support our previous model of QUIS sensitization and have important implications for the mechanisms of neurotoxicity, neurolathyrism and hyperhomocystinemia.


Long-term potentiation in the hippocampus involves activation of N-methyl-D-aspartate receptors

E W Harris, A H Ganong, C W Cotman
PMID: 6151863   DOI: 10.1016/0006-8993(84)90275-0

Abstract

A series of omega-phosphono-alpha-carboxylic acids were tested as antagonists of excitatory amino acid depolarizations and long-term potentiation (LTP) in region CA1 of rat hippocampal slices. The 5- and 7-phosphono compounds (+/- AP5 and +/- AP7) blocked N-methyl-D-aspartate (NMDA) depolarizations and prevented the induction of LTP of the synaptic field potential and population spike components of the Schaffer collateral response. +/- AP5 and +/- AP7 did not reduce kainate or quisqualate depolarizations and did not affect unpotentiated synaptic response amplitude. +/- AP4, +/- AP6 and +/- AP8 did not block amino acid excitant responses or LTP. These results demonstrate that NMDA receptors present in hippocampal region CA1 are not necessary for normal synaptic transmission, but are involved in the initiation of long-term synaptic plasticity.


Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons

M K Schulte, R J Roon, D J Chalmers, D C Sunter, J F Koerner
PMID: 7953634   DOI: 10.1016/0006-8993(94)91065-0

Abstract

Brief exposure of rat hippocampal slices to quisqualic acid (QUIS) sensitizes neurons to depolarization by the alpha-amino-omega-phosphonate excitatory amino acid (EAA) analogues AP4, AP5 and AP6. These phosphonates interact with a novel QUIS-sensitized site. Whereas L-AP4 and D-AP5 cross-react with other EAA receptors, DL-AP6 has been shown to be relatively selective for the QUIS-sensitized site. This specificity of DL-AP6, in conjunction with the apparent preference of this site for L-isomers, suggested that the hitherto unavailable L-isomer of AP6 would be a potent and specific agonist. We report the resolution of the D- and L-enantiomers of AP6 by fractional crystallization of the L-lysine salt of DL-AP6. We also report the pharmacological responses of kainate/AMPA, NMDA, lateral perforant path L-AP4 receptors and the CA1 QUIS-sensitized site to D- and L-AP6, and compare these responses to the D- and L-isomers of AP3, AP4, AP5 and AP7. The D-isomers of AP4, AP5 and AP6 were 5-, 3- and 14-fold less potent for the QUIS-sensitized site than their respective L-isomers. While L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly potent and specific for the QUIS-sensitized site (IC50 = 40 microM). Its IC50 values for kainate/AMPA, NMDA and L-AP4 receptors were > 10, 3 and 0.8 mM, respectively. As with AP4 and AP5, sensitization to L-AP6 was reversed by L-alpha-aminoadipate.


The actions of 'selective' excitatory amino acid antagonists on the crustacean neuromuscular junction

A E King, H V Wheal
PMID: 6149495   DOI: 10.1016/0304-3940(84)90163-0

Abstract

Intracellular recordings of neurally evoked excitatory junction potentials were made from the hermit crab neuromuscular junction and the effects of a series of putative antagonists, including the phosphonic amino acids, were examined for their effectiveness. The most potent antagonists were (+/-)2-amino-5-phosphonohexanoic acid and (+/-) 2-amino-5-phosphonovaleric acid while glutamate diethyl ester, DL-alpha-aminoadipate, 2-amino-7-phosphonoheptanoic acid and gamma-D-glutamylglycine were less effective. None of the compounds produced a change in membrane input resistance, but pyridine-2,5-dicarboxylic acid depolarized the muscle membrane and this probably accounted for its apparent antagonist properties. All the compounds readily and reversibly, but not competitively, antagonized the ionophoretic L-glutamate-induced depolarization. Since none of the compounds was capable of producing complete antagonism it is concluded that a more potent and competitive antagonist is required.


Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site

E W Harris, D R Stevens, C W Cotman
PMID: 2890405   DOI: 10.1016/0006-8993(87)90104-1

Abstract

The glutamate analog 2-amino-4-phosphonobutyrate (AP4), which in control slices has little effect on Schaffer synaptic responses in hippocampal area CA1, reduces Schaffer responses in slices treated with quisqualate. We have shown that this effect of AP4 is associated with depolarization of CA1 neurons and a persisting small reduction in Schaffer response amplitude. 2-Amino-6-phosphonohexanoate also depressed Schaffer responses following priming with quisqualate, but 2-amino-7-phosphonoheptanoate did not. Treatment with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) or N-methyl-D-aspartate (NMDA) did not sensitize slices to AP4. The pharmacology of this 'priming effect' of quisqualate corresponds to that of a putative uptake site. We suggest the effects of AP4 (and AP6) result from exchange for previously accumulated quisqualate.


Control of food intake by kainate/quisqualate receptors in the median raphe nucleus

D Wirtshafter, J C Krebs
PMID: 2160664   DOI: 10.1007/BF02253731

Abstract

In previous studies we have reported that increases in food and water intake can be produced by microinjections of both NMDA selective and broad spectrum excitatory amino acid antagonists into the median raphe nucleus (MR). In the current experiments we examined the influence of kainate/quisqualate receptors in the MR on ingestive behavior. The consumption of food and water by deprived rats could be suppressed by intra-MR microinjections of the excitatory amino acid agonists kainic acid (5-10 ng in 0.5 microliters vehicle) and quisqualic acid (125-500 ng). Conversely, intra-raphe injections of the kainate/quisqualate receptor antagonists pBB-PZDA (1.25-2.5 micrograms) and GAMS (10-20 micrograms) elicited feeding in nondeprived animals. pBB-PZDA was more potent in eliciting ingestive behavior than was the selective NMDA antagonist 2-amino-6-phosphonohexanoic acid, suggesting that the effects of pBB-PZDA were not mediated through the NMDA receptor. The current findings suggest that ingestive behaviors are tonically inhibited by excitatory amino acids acting at kainate/quisqualate receptors in the vicinity of the MR.


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